molecular formula C16H14O3 B11862815 (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone CAS No. 84963-03-1

(S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone

Cat. No.: B11862815
CAS No.: 84963-03-1
M. Wt: 254.28 g/mol
InChI Key: YURQMHCZHLMHIB-INIZCTEOSA-N
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Description

(S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone is a chiral flavonoid derivative known for its diverse biological activities. This compound is characterized by its benzopyrone structure, which is a common motif in many naturally occurring flavonoids. The presence of a methoxy group at the 6th position and a phenyl group at the 2nd position further enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone typically involves the cyclization of appropriate precursors. One common method includes the use of 2-hydroxyacetophenone and benzaldehyde derivatives under acidic or basic conditions to form the flavonoid core. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding flavone or flavonol derivatives. This method ensures high yield and purity, making it suitable for large-scale production. The use of palladium or platinum catalysts under controlled temperature and pressure conditions is common in these processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium ethoxide or potassium tert-butoxide are often employed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Various substituted flavonoids depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in biological research.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its beneficial biological activities.

Mechanism of Action

The biological effects of (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone are primarily mediated through its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.

Comparison with Similar Compounds

    Flavone: Lacks the methoxy and phenyl groups, resulting in different biological activities.

    Flavonol: Contains a hydroxyl group instead of a methoxy group, which alters its chemical reactivity and biological properties.

    Isoflavone: The phenyl group is positioned differently, leading to distinct biological effects.

Uniqueness: (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, while the phenyl group contributes to its stability and reactivity.

Properties

CAS No.

84963-03-1

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(2S)-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3/t16-/m0/s1

InChI Key

YURQMHCZHLMHIB-INIZCTEOSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)O[C@@H](CC2=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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